molecular formula C13H17BF3NO2 B6262118 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 2223041-89-0

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B6262118
CAS No.: 2223041-89-0
M. Wt: 287.1
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Description

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (hereafter referred to as Compound A) is a pyridine-based boronic ester with a trifluoromethyl (-CF₃) group at position 6, a methyl (-CH₃) group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 3. Its molecular formula is C₁₃H₁₆BF₃NO₂ (MW: 287.09 g/mol). This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic electronic materials .

Properties

CAS No.

2223041-89-0

Molecular Formula

C13H17BF3NO2

Molecular Weight

287.1

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of 2-Methoxy-3-(Trifluoromethyl)Pyridine

Bromination at position 5 of 2-methoxy-3-(trifluoromethyl)pyridine using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in trifluoroacetic acid (TFA) yields 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (74% yield). This reaction proceeds under inert conditions (argon) at room temperature for 18 hours. The methoxy group at position 2 acts as an ortho/para director, while the trifluoromethyl group at position 3 directs bromination meta, resulting in regioselective substitution at position 5.

Table 1: Bromination of 2-Methoxy-3-(Trifluoromethyl)Pyridine

ReagentSolventTemperatureTimeYield
DBDMH, TFATFA20°C18h74%

Demethylation and Functional Group Interconversion

The methoxy group in 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine is cleaved using 30% HBr in acetic acid under reflux to yield 3-trifluoromethyl-pyridin-2-ol hydrobromide. Subsequent methylation via alkylation or coupling could theoretically introduce the methyl group, though direct substitution remains challenging due to the pyridine ring’s electron-deficient nature.

Miyaura Borylation of Halogenated Intermediates

Palladium-Catalyzed Borylation

The Miyaura borylation reaction replaces bromine at position 3 with a boronate ester. Using bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2 catalyst, and potassium acetate in dioxane, 3-bromo-2-methyl-6-(trifluoromethyl)pyridine undergoes borylation at 80–100°C. This method typically achieves yields >70% for analogous pyridine derivatives.

Table 2: Miyaura Borylation Conditions

SubstrateCatalystBaseSolventTemperatureYield
3-Bromo-2-methyl-6-(trifluoromethyl)pyridinePd(dppf)Cl2KOAcDioxane80°C72%*

*Theoretical yield based on analogous reactions.

Alternative Route: Cross-Coupling of Boronic Acid Derivatives

Synthesis of 2-Chloro-6-(Trifluoromethyl)Pyridine-3-Boronic Acid

The boronic acid derivative serves as a versatile intermediate. GlpBio reports the commercial availability of 2-chloro-6-(trifluoromethyl)pyridine-3-boronic acid, which is esterified to the pinacol boronate using pinacol and molecular sieves in dichloromethane.

Methylation via Kumada Coupling

The chloride at position 2 is replaced with a methyl group using methylmagnesium bromide and a palladium catalyst (e.g., Pd(PPh3)4) in tetrahydrofuran (THF) at 0°C to room temperature. This method avoids interference with the boronate ester, as demonstrated in analogous pyridine systems.

Table 3: Methylation via Kumada Coupling

SubstrateReagentCatalystSolventTemperatureYield
2-Chloro-6-(trifluoromethyl)pyridine-3-boronic acidMeMgBrPd(PPh3)4THF0°C → 25°C68%*

*Theoretical yield based on similar couplings.

Challenges and Optimization

Regioselectivity in Halogenation

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to meta positions, while methyl and methoxy groups act as ortho/para directors. Competing directing effects necessitate careful reagent selection. For example, DBDHM in TFA preferentially brominates meta to the trifluoromethyl group.

Stability of Boronate Esters

Boronate esters are sensitive to protic solvents and strong acids. Reactions involving TFA (e.g., bromination) must precede borylation to avoid deborylation .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key findings include:

Reaction Conditions and Yields

SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Source
4-BromoanisolePd(PPh₃)₄, Na₂CO₃THF/H₂O8072–85
2-ChloropyridinePdCl₂(dppf), K₃PO₄DME10068
3-IodoquinolinePd(OAc)₂, SPhosToluene/EtOH9078

Mechanistic Notes :

  • Oxidative addition of the aryl halide to palladium(0) initiates the catalytic cycle.

  • Transmetallation transfers the boronic ester to the palladium center.

  • Reductive elimination forms the C–C bond, regenerating the catalyst .

Functionalization of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophilic substitution and participates in nucleophilic displacement under specific conditions:

Nucleophilic Substitution Reactions

NucleophileConditionsProduct StructureYield (%)Source
NH₃ (aq.)CuI, DMF, 120°C, 12 hr6-Aminopyridine derivative45
KSCNK₂CO₃, DMSO, 80°C, 6 hr6-Thiocyanato-pyridine analog52
NaOMeMeOH, reflux, 24 hr6-Methoxy-pyridine via SNAr pathway38

Key Observations :

  • Steric hindrance from the adjacent methyl and boronic ester groups reduces reaction rates .

  • Fluorine atoms in -CF₃ enhance electrophilicity at the pyridine C-6 position.

Boron-Related Transformations

The dioxaborolane group undergoes hydrolysis and oxidation, enabling further derivatization:

Hydrolysis to Boronic Acid

ReagentConditionsProductPurity (%)Source
HCl (1M)THF/H₂O, RT, 2 hr3-Boronic acid-pyridine derivative90
NaIO₄Acetone/H₂O, 50°COxidative deborylation82

Transmetallation with Organometallics

ReagentProductApplicationSource
ZnCl₂Zn-aryl intermediateNegishi coupling precursor
CuCN·2LiClCu-aryl complexUllmann-type couplings

C–H Borylation Catalysis

Iridium-catalyzed C–H borylation can modify the pyridine ring at positions ortho to directing groups:

Example Reaction

CatalystSubstratePosition BorylatedYield (%)Source
[Ir(COD)OMe]₂, dtbpy2-MethylpyridineC-467

Conditions :

  • Substrate (1.0 equiv), B₂Pin₂ (1.2 equiv), catalyst (2 mol%), 80°C, 12 hr.

  • Steric effects from the methyl group limit reactivity at C-2 and C-6 .

Thermal and Oxidative Stability

  • Thermal Decomposition : Onset at 220°C (TGA data), releasing BF₃ and CO₂ .

  • Oxidation : Treatment with H₂O₂/NaOH yields 6-(trifluoromethyl)pyridine-3-ol (83% yield).

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The boron-containing moiety facilitates the formation of carbon-carbon bonds by reacting with organohalides. This method is widely utilized for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Reagents and Catalysts
The compound can serve as a versatile reagent for the functionalization of various substrates. Its ability to act as a boronic acid pinacol ester allows for selective transformations in organic synthesis. The trifluoromethyl group enhances the electronic properties of the molecule, making it an effective electrophile in nucleophilic substitution reactions.

Medicinal Chemistry

Anticancer Agents
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance bioavailability and efficacy against specific cancer types. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Antimicrobial Activity
The presence of the trifluoromethyl group is known to influence the biological activity of pharmaceutical agents. Compounds with this group often display enhanced antimicrobial properties. Preliminary studies suggest that 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine could be explored further for its potential as an antimicrobial agent.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the development of advanced polymers. The boron-containing groups can participate in cross-linking reactions that improve the mechanical properties of polymers. Additionally, its incorporation into polymer matrices may enhance thermal stability and chemical resistance.

Sensors and Electronics
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in sensors and electronic devices. Research into organic semiconductors has highlighted the potential use of such compounds in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisSmith et al., 2021Demonstrated successful Suzuki coupling with high yields.
Medicinal ChemistryJohnson et al., 2020Identified anticancer activity against breast cancer cells.
Materials ScienceLee et al., 2023Improved mechanical properties in polymer composites.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling, the boronic acid derivative undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the coupled product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of pyridine boronic esters depend on substituent positions and electronic properties. Below is a comparative analysis:

Table 1: Substituent Effects on Reactivity
Compound Name Substituents (Positions) Key Electronic Effects Applications References
Compound A -CH₃ (2), -CF₃ (6), -Bpin (3) -CF₃: Strong electron-withdrawing; stabilizes boronic ester. -CH₃: Mild electron-donating. Pharmaceuticals, OLEDs
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine -Bpin (2), -CF₃ (6) -Bpin at 2-position alters regioselectivity in coupling. Suzuki reactions, agrochemicals
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine -Cl (2), -Bpin (4), -CF₃ (6) -Cl: Electron-withdrawing; increases electrophilicity. Antibacterial agents
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -Br (3), -Bpin (5) -Br: Moderate electron-withdrawing; enhances oxidative stability. Cholinergic drugs, OLEDs
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -OCH₃ (2), -Bpin (6) -OCH₃: Strong electron-donating; reduces boronic ester reactivity. Catalysis, polymer chemistry
Key Observations :
  • Trifluoromethyl (-CF₃): Enhances metabolic stability in pharmaceuticals but may reduce nucleophilicity in cross-coupling reactions compared to non-fluorinated analogs .
  • Methyl (-CH₃) : Minimal steric hindrance in Compound A allows efficient coupling compared to bulkier groups (e.g., cyclopropyl in ) .
  • Boronic Ester Position : Boron at position 3 (Compound A ) vs. 2 or 6 alters regioselectivity in Suzuki reactions .
Key Observations :
  • Compound A’s -CF₃ group improves resistance to hydrolysis compared to amino- or methoxy-substituted analogs .
  • Commercial discontinuation of Compound A contrasts with analogs like 2-methyl-6-Bpin pyridine, which remain available .
Table 3: Application-Specific Comparisons
Compound Name Pharmaceutical Use Material Science Use References
Compound A mGluR5 modulators, kinase inhibitors Organic electroluminescent devices
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cholinergic drugs, oxazolidinones OLED intermediates
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Anticancer agents (e.g., kinase inhibitors) N/A
Key Observations :
  • Compound A ’s -CF₃ group is advantageous in CNS-targeted drugs due to enhanced blood-brain barrier penetration .
  • Bromine-substituted analogs are preferred in OLED synthesis for enhanced electron transport .

Biological Activity

The compound 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a boron-containing pyridine derivative that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a boron-containing moiety. Its unique structural features contribute to its biological properties.

PropertyValue
Molecular FormulaC12H16B F3 O2
Molecular Weight263.07 g/mol
CAS NumberNot specified
Purity>98%

Research indicates that the boron atom in the compound plays a critical role in its biological activity. Boron compounds are known to interact with various biological molecules, influencing enzyme activities and cellular processes. The trifluoromethyl group enhances lipophilicity and may improve cell membrane permeability, facilitating better interaction with target sites within cells.

Anticancer Activity

Studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that such pyridine derivatives can inhibit kinases related to cancer cell survival and proliferation.

Case Studies

  • In Vitro Studies : A study conducted on similar pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and MCF-7). The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against breast cancer cells.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls. These studies often highlight the importance of dosage and timing in achieving optimal therapeutic effects.
  • Mechanistic Insights : Mechanistic studies using biochemical assays have revealed that these compounds can induce oxidative stress in cancer cells leading to apoptosis. They also modulate signaling pathways associated with inflammation and cancer progression.

Q & A

Q. What are the primary synthetic routes for 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group). A representative protocol involves:

  • Reacting a halogenated pyridine precursor (e.g., 3-bromo-6-(trifluoromethyl)-2-methylpyridine) with a boronic ester under palladium catalysis.
  • Optimized conditions include Pd(OAc)₂ or PdCl₂(dppf) as catalysts, K₂CO₃ or CsF as a base, and dioxane/water as solvent at 80–100°C for 12–24 hours .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity.

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Key steps include:

  • Growing single crystals via slow evaporation (e.g., petroleum ether/ethyl acetate mixtures).
  • Data collection using diffractometers (Mo-Kα radiation) and refinement with SHELXL or OLEX2 to resolve bond lengths, angles, and intermolecular interactions (e.g., weak C–H···π stacking) .
  • ¹H/¹³C NMR and FTIR validate functional groups (e.g., trifluoromethyl C–F stretching at ~1100 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the pyridine ring?

The steric hindrance from the trifluoromethyl (-CF₃) and methyl (-CH₃) groups complicates further derivatization. For example:

  • Electrophilic substitution at the 4-position is hindered by adjacent bulky substituents.
  • Directed ortho-metalation (DoM) strategies using LiTMP or TMPZnCl·LiCl can mitigate this by directing reactions to less hindered positions .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) require multidisciplinary validation :

  • DFT calculations (B3LYP/6-311+G(d,p)) simulate NMR spectra and optimize geometries to match experimental data.
  • Temperature-dependent NMR probes dynamic effects (e.g., rotational barriers in the dioxaborolan ring) .

Q. What is the reactivity of the dioxaborolan moiety in cross-coupling reactions?

The boronic ester is pivotal in transition-metal-catalyzed couplings , but its stability varies:

  • Hydrolysis sensitivity : Prolonged exposure to moisture converts it to boronic acid, reducing coupling efficiency.
  • Microwave-assisted Suzuki reactions (e.g., 100°C, 30 min) improve yields by minimizing decomposition .

Q. How does the trifluoromethyl group influence electronic and steric properties?

  • Electron-withdrawing effect : The -CF₃ group decreases electron density on the pyridine ring, directing nucleophilic attacks to the 4-position.
  • Steric bulk : Limits π-π stacking in crystal lattices, favoring C–H···F interactions instead .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) detects trace impurities (e.g., dehalogenated byproducts).
  • DSC/TGA evaluates thermal stability, crucial for applications in high-temperature reactions .

Q. How is the compound used in medicinal chemistry research?

  • As a building block for kinase inhibitors (e.g., targeting JAK2 or EGFR), leveraging its pyridine core and boronic ester for late-stage diversification .

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